

An In-depth Technical Guide to Aprobarbital (CAS 77-02-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aprobarbital**

Cat. No.: **B1667570**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive data and experimental protocols for **Aprobarbital** (CAS 77-02-1), a barbiturate derivative with sedative, hypnotic, and anticonvulsant properties. [1] Developed in the 1920s, it was primarily indicated for insomnia but has largely been superseded by compounds with a wider safety margin.[1][2][3]

Chemical and Physical Properties

Aprobarbital, with the systematic IUPAC name 5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[2][4][5] Its core structure is a pyrimidine-2,4,6(1H,3H,5H)-trione substituted at position 5 with both an isopropyl and a prop-1-en-3-yl group.[2][6] The sodium salt form (CAS 125-88-2) is hygroscopic, very soluble in water, and yields alkaline aqueous solutions.[7]

Table 1: Physicochemical Data for **Aprobarbital** and its Sodium Salt

Property	Aprobarbital (CAS 77-02-1)	Aprobarbital Sodium (CAS 125-88-2)	Reference(s)
Molecular Formula	<chem>C10H14N2O3</chem>	<chem>C10H13N2NaO3</chem>	[7] [8]
Molecular Weight	210.23 g/mol	232.21 g/mol	[7] [8]
Appearance	Slightly bitter crystals	Hygroscopic powder	[7]
Melting Point	140-141.5 °C	Not Applicable	[6] [7]
Water Solubility	Almost insoluble	Very soluble	[2] [7]
Organic Solubility	Soluble in alcohol, chloroform, ether, acetone, benzene, glacial acetic acid.	Slightly soluble in alcohol; Practically insoluble in ether.	[2] [7]
pKa	7.81 ± 0.10 (Predicted)	Not Applicable	[6]
XLogP3	1.1	Not Applicable	[9]

Pharmacological and Toxicological Data

Aprobarbital is classified as an intermediate-acting barbiturate.[\[10\]](#) Like other barbiturates, its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[\[10\]](#)

Mechanism of Action

Barbiturates bind to the GABA-A receptor at a site distinct from both GABA and benzodiazepines.[\[10\]](#) This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent CNS depression.[\[10\]](#)[\[11\]](#) At higher concentrations, barbiturates can directly act as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[\[10\]](#) This direct agonism contributes to the higher toxicity of barbiturates in overdose compared to benzodiazepines.[\[10\]](#) Furthermore, barbiturates can also block excitatory neurotransmission by inhibiting AMPA and kainate receptors.[\[10\]](#)

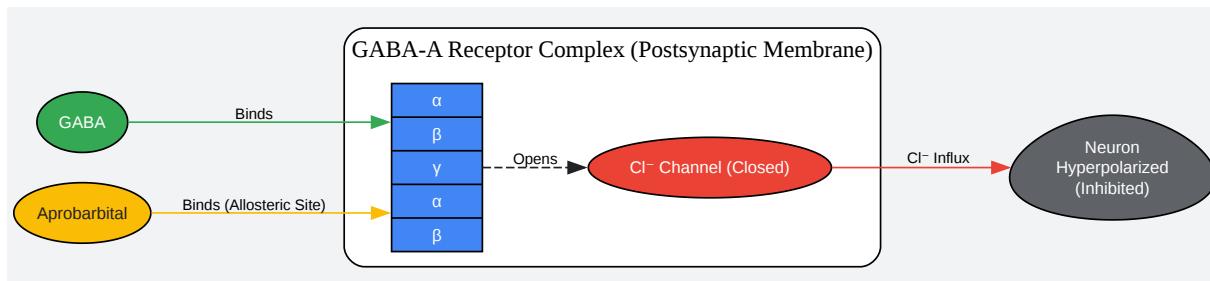

[Click to download full resolution via product page](#)**Aprobarbital's modulation of the GABA-A receptor.**

Table 2: Pharmacological and Toxicological Values

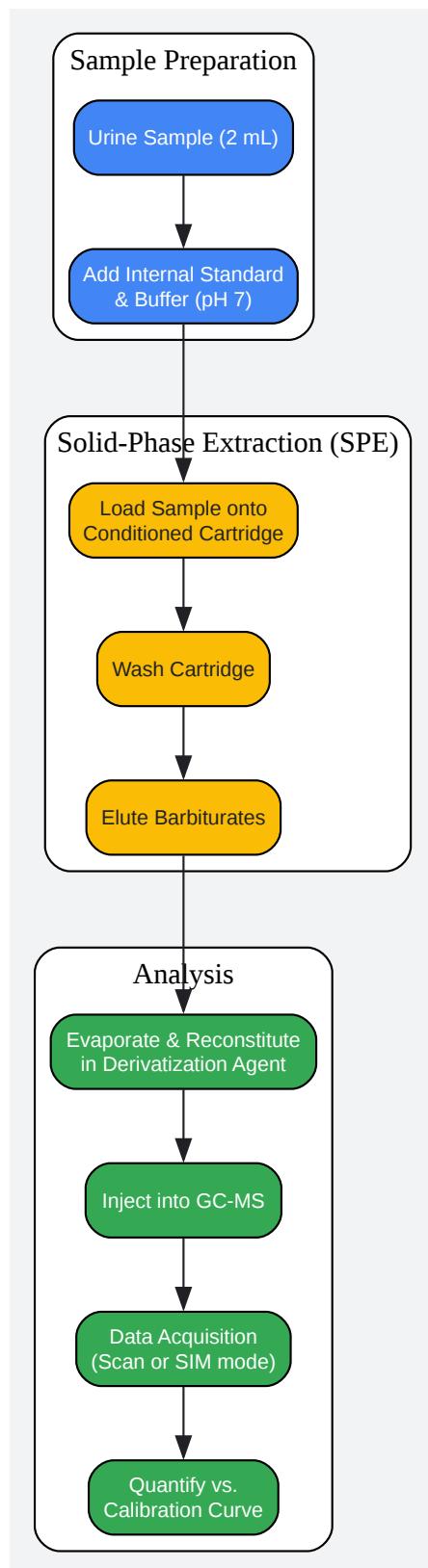
Parameter	Value	Species	Route	Reference(s)
Therapeutic Category	Sedative, Hypnotic, Anticonvulsant	N/A	N/A	[2][3][7]
LD ₅₀	200 mg/kg	Mice	Intraperitoneal (i.p.)	[7]
Hazard Classification	Acute toxicity - Category 3, Oral (H301: Toxic if swallowed)	N/A	N/A	[12]

Experimental Protocols

Protocol: Quantification of Barbiturates in Urine by GC-MS

This protocol provides a general methodology for the detection and quantification of barbiturates, including **Aprobarbital**, in biological matrices like urine, adapted from established methods.[13][14][15][16] The workflow involves solid-phase extraction (SPE) for sample

cleanup and concentration, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).


Materials and Reagents:

- Urine sample (2 mL)
- Internal Standard (IS) (e.g., d5-pentobarbital or hexobarbital)[13][15]
- Phosphate buffer (pH 6-7)[13][14]
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute Certify II)[13]
- Methanol, Ethyl Acetate, Hexanes
- Derivatization agent (e.g., Iodomethane/tetramethylammonium hydroxide in DMSO for methylation)[13]
- GC-MS system with a suitable capillary column (e.g., 5% phenyl polysiloxane phase)[13]

Procedure:

- Sample Preparation:
 - To a 2 mL urine sample, add the internal standard.
 - Add phosphate buffer to adjust the pH to approximately 7.[13]
 - Vortex the sample briefly.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water/buffer).
 - Load the prepared urine sample onto the cartridge.
 - Wash the cartridge to remove endogenous interferences (e.g., with water, acidic buffer).

- Dry the cartridge thoroughly under vacuum or nitrogen.
- Elute the barbiturates with an appropriate organic solvent mixture (e.g., ethyl acetate/hexanes).[\[14\]](#)
- Derivatization:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the derivatization agent (e.g., Iodomethane/TMAH in DMSO).[\[13\]](#)
 - Heat the sample as required to complete the methylation reaction. This step improves chromatographic performance.[\[13\]](#)
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - GC Conditions: Use a temperature program that effectively separates the target barbiturates. (e.g., initial temp 100°C, ramp to 280°C).
 - MS Conditions: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.[\[14\]](#)
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of **Aprobarbital** in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Good linearity is typically achieved in the ng/mL range.[\[13\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Workflow for GC-MS quantification of **Aprobarbital**.

Safety and Handling

Aprobarbital is classified as toxic if swallowed.[12] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, must be worn.[12] Store in a locked, secure location.[12] The oral solution should be kept in tight, light-resistant containers, preferably between 15°C and 30°C, and freezing should be avoided.[12] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[12] It is a controlled substance in many jurisdictions.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aprobarbital - Wikipedia [en.wikipedia.org]
- 2. Aprobarbital | C10H14N2O3 | CID 6464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aprobarbital (INN) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. Aprobarbital [chemeurope.com]
- 5. Aprobarbital | CAS 77-02-1 | LGC Standards [lgcstandards.com]
- 6. Cas 77-02-1,APROBARBITAL METHANOL SOLUTION | lookchem [lookchem.com]
- 7. Aprobarbital [drugfuture.com]
- 8. Aprobarbital sodium | C10H13N2NaO3 | CID 23662380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 77-02-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 10. Barbiturate - Wikipedia [en.wikipedia.org]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]

- 13. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wsp.wa.gov [wsp.wa.gov]
- 15. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Aprobarbital (CAS 77-02-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667570#aprobarbital-cas-number-77-02-1-technical-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com